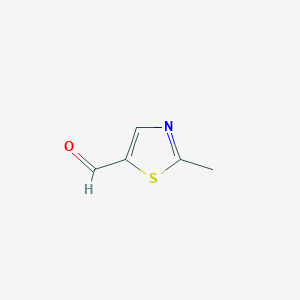

2-Methylthiazole-5-carbaldehyde

Beschreibung

Significance of Thiazole (B1198619) Heterocycles in Organic Chemistry

Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within their aromatic ring. quinoline-thiophene.comchemimpex.com This structural motif is of profound importance in organic and medicinal chemistry. The thiazole ring is a key component in numerous natural and synthetic compounds that exhibit a broad spectrum of biological activities. chembk.comijper.org

Thiazole derivatives are recognized for their therapeutic potential, including anti-inflammatory, antimicrobial, analgesic, antifungal, anti-cancer, and antiviral properties. chembk.comijper.orga2bchem.com The presence of the thiazole nucleus is a feature of several commercially available drugs, such as the antibiotic Penicillin, the antiretroviral Ritonavir, and the anti-inflammatory Meloxicam. ijper.org Beyond pharmaceuticals, thiazole heterocycles are also integral to the development of dyes and agrochemicals. chemimpex.coma2bchem.com The unique electronic properties and reactivity of the thiazole ring make it a versatile scaffold for the design and synthesis of novel functional molecules. chembk.com

Historical Context of 2-Methylthiazole-5-carbaldehyde in Synthetic Endeavors

The foundation of thiazole chemistry was laid in the late 19th century through the pioneering work of Hantzsch and Hofmann. ijper.org The Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides, remains one of the most fundamental and widely used methods for constructing the thiazole ring. ijper.orgorganic-chemistry.orgresearchgate.netmdpi.com

While the precise first synthesis of this compound is not prominently documented, its preparation is a direct extension of these classical methods. The development and application of its derivatives, such as 2-methylthiazole-5-carboxylates, gained significant traction in the late 20th century, as evidenced by patents from the 1990s detailing their synthesis and utility, particularly in the creation of fungicides. google.comgoogle.com A 1992 scientific paper also outlined a synthetic route to the closely related 2-methylthiazole-5-carboxylic acid. researchgate.net These endeavors highlight the period when the synthetic utility of the 2-methylthiazole-5-scaffold, including the carbaldehyde, began to be systematically explored and harnessed for creating more complex and functionalized molecules.

Role of this compound as a Pivotal Synthetic Intermediate

This compound has established itself as a crucial and versatile building block in organic synthesis. chemimpex.coma2bchem.com It serves as a key intermediate in the production of a diverse range of molecules, from pharmaceuticals and agrochemicals to flavor and fragrance compounds. chemimpex.coma2bchem.comlookchem.com Its value stems from the reactive aldehyde functional group, which allows for a variety of chemical transformations.

The aldehyde group can be readily oxidized to form the corresponding 2-methylthiazole-5-carboxylic acid, reduced to yield (2-methylthiazol-5-yl)methanol, or undergo numerous condensation and coupling reactions. This reactivity makes it an ideal starting point for introducing molecular complexity. For instance, it is used in the synthesis of potent inhibitors for receptor-interacting protein 1 (RIP1) for treating inflammatory conditions and in the creation of novel anti-inflammatory and antimicrobial agents through condensation reactions to form compounds like thiazolidinones. google.comresearchgate.net Its utility extends to the agrochemical sector for the development of crop protection agents and to the fragrance industry for its unique aromatic profile. chemimpex.comchemimpex.com

Compound Properties and Data

Below are tables detailing the physical and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₅H₅NOS | chemimpex.com |

| Molecular Weight | 127.17 g/mol | chemimpex.com |

| Appearance | Yellow to light brown solid | chemimpex.com |

| Melting Point | 40 - 43 °C | chemimpex.com |

Table 2: NMR Spectroscopic Data for this compound in DMSO-d₆

| Spectrum Type | Chemical Shift (δ) / ppm | Assignment | Source(s) |

|---|---|---|---|

| ¹H-NMR | 9.98 | Aldehyde proton (CHO) | researchgate.net |

| ¹³C-NMR | 182.03 | Carbonyl carbon (C=O) | researchgate.net |

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-methyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4-6-2-5(3-7)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELBTTSDCRQQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552860 | |

| Record name | 2-Methyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-60-7 | |

| Record name | 2-Methyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1,3-thiazole-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylthiazole 5 Carbaldehyde and Its Core Precursors

Established Synthetic Routes to the 2-Methylthiazole (B1294427) Scaffold

The formation of the thiazole (B1198619) ring is a cornerstone of heterocyclic chemistry, with several robust methods available for the synthesis of the 2-methylthiazole core. These methodologies can be broadly categorized into classical cyclization reactions, thioacetamide-mediated syntheses, and modern one-pot multicomponent approaches.

Cyclization Reactions for Thiazole Ring Formation

The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental and widely utilized method for the construction of the thiazole ring. This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. In the context of 2-methylthiazole derivatives, thioacetamide (B46855) is the requisite thioamide. The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the thiazole ring by modifying the α-haloketone starting material.

Another significant cyclization approach involves the reaction of α-amido-β-ketoesters with Lawesson's reagent. This method provides access to 2,5-disubstituted 1,3-thiazoles, offering a pathway to precursors of 2-methylthiazole-5-carbaldehyde. wikipedia.org

| Reaction Name | Reactants | Key Features | Reference |

| Hantzsch Thiazole Synthesis | α-Haloketone, Thioacetamide | Classic, versatile, allows for diverse substitution patterns. | wikipedia.org |

| From α-amido-β-ketoesters | α-amido-β-ketoester, Lawesson's reagent | Yields 2,5-disubstituted thiazoles. | wikipedia.org |

Thioacetamide-Mediated Syntheses

Thioacetamide serves as a crucial reagent in several synthetic routes to 2-methylthiazoles, acting as the source of the sulfur atom and the C2-methyl group. A notable example is the reaction of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide to form alkyl 4-halomethyl-2-methylthiazole-5-carboxylates. organic-synthesis.com This process involves a cyclization followed by a dehydration step. organic-synthesis.com An improved, high-yielding process for this transformation has been developed, utilizing an amine base like triethylamine (B128534) in acetonitrile (B52724). organic-synthesis.com This method offers shorter reaction times and functions at lower temperatures compared to previous acid-catalyzed dehydrations. organic-synthesis.com

Furthermore, a one-pot α-bromination/cyclization process has been developed for the synthesis of 2,4,5-trisubstituted thiazoles from methylketones and thioacetamide using a NaBr/Oxone oxidative system. commonorganicchemistry.com

| Starting Material | Reagents | Product | Key Advantages | Reference |

| Alkyl 4-(halo)-2-chloroacetoacetate | Thioacetamide, Amine (e.g., Triethylamine) | Alkyl 4-halomethyl-2-methylthiazole-5-carboxylate | High yields, shorter cycle times, lower temperatures. | organic-synthesis.com |

| Methylketones | Thioacetamide, NaBr/Oxone | 2,4,5-Trisubstituted thiazoles | One-pot α-bromination/cyclization. | commonorganicchemistry.com |

One-Pot Multicomponent Reaction Approaches

Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of the thiazole scaffold.

One such approach involves the chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives. This method utilizes an enzyme, such as trypsin from porcine pancreas (PPT), to catalyze the reaction between secondary amines, benzoyl isothiocyanate, and dimethyl but-2-ynedioate, affording highly substituted thiazoles in good yields under mild conditions. wikipedia.orgtcichemicals.com

Another strategy involves the reaction of 2-amino-4-methyl-5-acetylthiazole, thiosemicarbazide (B42300) or thiocarbohydrazide, and phenacyl bromides in acetic acid to furnish novel thiazolyl hydrazonothiazolamines and 1,3,4-thiadiazinyl hydrazonothiazolamines. merckmillipore.com Additionally, a catalyst-free, one-pot, three-component procedure for the synthesis of 2-iminothiazoles has been developed from the reaction of amines, isothiocyanates, and nitroepoxides. youtube.com

| Reaction Type | Components | Catalyst/Conditions | Key Features | Reference |

| Chemoenzymatic MCR | Secondary amines, Benzoyl isothiocyanate, Dimethyl but-2-ynedioate | Trypsin from porcine pancreas (PPT), Ethanol, 45 °C | Mild conditions, high yields, enzymatic catalysis. | wikipedia.orgtcichemicals.com |

| Thiazolyl hydrazonothiazolamine synthesis | 2-Amino-4-methyl-5-acetylthiazole, Thiosemicarbazide/Thiocarbohydrazide, Phenacyl bromides | Acetic acid | Facile, good to excellent yields. | merckmillipore.com |

| 2-Iminothiazole synthesis | Amines, Isothiocyanates, Nitroepoxides | Catalyst-free, THF, 10–15 °C | Catalyst-free, high to excellent yields, convenient. | youtube.com |

Targeted Synthesis of this compound from Functionalized Precursors

Once the 2-methylthiazole scaffold is established, the introduction of the carbaldehyde group at the C5 position is typically achieved through the transformation of a pre-existing functional group. The most common precursors are the corresponding alcohol (2-methylthiazole-5-methanol) or a carboxylic acid derivative (e.g., 2-methylthiazole-5-carboxylate).

Oxidative Transformations of 2-Methylthiazole-5-methanol

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. For the conversion of 2-methylthiazole-5-methanol to this compound, several mild and selective oxidizing agents can be employed to avoid over-oxidation to the carboxylic acid.

Commonly used methods include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. wikipedia.orgorganic-chemistry.org This method is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, which offers advantages such as neutral pH, rapid reaction times, and high yields. wikipedia.orgwikipedia.orgmerckmillipore.com

| Oxidation Method | Reagent(s) | Typical Conditions | Advantages | Reference |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Low temperature (-78 °C to rt) | Mild, high yields, wide functional group tolerance. | wikipedia.orgorganic-chemistry.org |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, neutral pH | Mild, short reaction times, high yields, simplified workup. | wikipedia.orgwikipedia.orgmerckmillipore.com |

Functional Group Interconversions on Thiazole Carboxylates and Related Derivatives

An alternative route to this compound involves the functional group interconversion of a carboxylic acid or its ester derivative at the C5 position.

A common strategy is the reduction of a 2-methylthiazole-5-carboxylate ester to the corresponding aldehyde. This can be effectively achieved using sterically hindered reducing agents such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C). organic-synthesis.comcommonorganicchemistry.comreddit.commasterorganicchemistry.comchemistrysteps.com Careful control of the reaction conditions is crucial to prevent over-reduction to the primary alcohol, 2-methylthiazole-5-methanol. reddit.commasterorganicchemistry.com

The synthesis of the precursor, ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, has been well-documented, involving the reaction of ethyl 4,4,4-trifluoro-2-chloroacetoacetate and thioacetamide. organic-synthesis.com This ester can then be hydrolyzed to the corresponding carboxylic acid, which can serve as a precursor for further transformations. organic-synthesis.com

| Transformation | Starting Material | Reagent(s) | Key Considerations | Reference |

| Ester Reduction | 2-Methylthiazole-5-carboxylate | DIBAL-H | Low temperature (-78 °C) is critical to prevent over-reduction. | organic-synthesis.comcommonorganicchemistry.comreddit.commasterorganicchemistry.comchemistrysteps.com |

| Ester Synthesis | Ethyl 4,4,4-trifluoro-2-chloroacetoacetate | Thioacetamide | Precursor for the carboxylate functional group. | organic-synthesis.com |

| Ester Hydrolysis | Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | Base or Acid | Provides the corresponding carboxylic acid. | organic-synthesis.com |

Advancements in Industrial-Scale Synthesis for Enhanced Efficiency

The industrial-scale synthesis of this compound and its precursors, such as alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, has seen significant advancements aimed at improving efficiency, reducing cycle times, and lowering energy consumption googleapis.com. These processes are critical as the resulting compounds are valuable intermediates in the pharmaceutical and agrochemical industries chemimpex.com.

An improved, efficient process involves the reaction of an alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in the presence of an amine base, typically in acetonitrile as a solvent googleapis.comgoogle.comgoogle.com. This method is a two-reaction process consisting of cyclization followed by dehydration googleapis.comgoogle.com. Key enhancements to this process focus on the strategic use of reagents and reaction conditions to optimize yield and throughput.

Key factors for enhanced efficiency include:

Molar Excess of Reagents : Using a molar excess of both thioacetamide and an amine base relative to the alkyl 4-(halo)-2-chloroacetoacetate is crucial. The preferred molar ratio of thioacetamide is between 1.05 and 2.0, with an optimal ratio around 1.2 google.comgoogle.com. A minimum of 2.0 equivalents of the amine base is necessary to complete the reaction, with optimal results often achieved at 2.5 equivalents google.comgoogle.com.

Sequential Reagent Addition : For the most efficient process, the amine base must be added after the initial contact between thioacetamide and the alkyl 4-(halo)-2-chloroacetoacetate google.comgoogle.com.

Amine Selection : While primary, secondary, or tertiary amines can be used, alkyl amines are preferred, with triethylamine being a highly effective choice google.com.

This optimized process leads to shorter reaction cycles and can be performed at lower temperatures, resulting in energy savings and greater production capacity googleapis.com. For instance, a reaction can be gently refluxed for one hour to achieve completion google.com. The resulting ester can then be converted to the corresponding carboxylic acid by conventional methods, such as saponification with sodium hydroxide (B78521), followed by acidification googleapis.comgoogle.com. The synthesis of the final 4-methyl-thiazole-5-carbaldehyde can be achieved through the reduction of its corresponding ester, such as 4-methyl-thiazole-5-carboxylic acid ethyl ester google.com.

Table 1: Optimized Conditions for Alkyl 4-halomethyl-2-methylthiazole-5-carboxylate Synthesis

| Parameter | Recommended Condition | Source |

|---|---|---|

| Primary Reactants | Alkyl 4-(halo)-2-chloroacetoacetate, Thioacetamide | googleapis.comgoogle.comgoogle.com |

| Solvent | Acetonitrile | google.com |

| Base | Triethylamine | google.com |

| Thioacetamide Ratio | 1.05 - 2.0 (relative to acetoacetate) | google.comgoogle.com |

| Amine Base Ratio | > 2.0 (relative to acetoacetate) | google.comgoogle.com |

| Addition Sequence | Amine base added after initial reactants make contact | google.com |

Strategic Synthesis of Key Intermediates (e.g., 2-amino-4-methylthiazole-5-carboxylate)

Ethyl 2-amino-4-methylthiazole-5-carboxylate is a crucial building block in organic synthesis, notably as an intermediate for 4-methyl-5-formylthiazole, a key component in the synthesis of the antibiotic Cefditoren pivoxil google.comtandfonline.comgoogle.com. The strategic synthesis of this intermediate has evolved from inefficient traditional methods to highly efficient one-pot procedures.

To overcome these limitations, modern advancements have focused on "one-pot" synthesis protocols that improve simplicity, yield, and purity tandfonline.comgoogle.com. One such efficient, one-pot procedure involves the reaction of ethyl acetoacetate (B1235776), N-bromosuccinimide, and thiourea (B124793) (or its N-substituted derivatives) under mild conditions tandfonline.com. In this method, the bromination and cyclization reactions are performed sequentially in the same reaction vessel, which simplifies the operation significantly google.com.

A detailed one-pot method involves heating ethyl acetoacetate and NBS, followed by the addition of thiourea and further heating to 80°C for two hours. After cooling and filtration, ammonia (B1221849) water is added to the filtrate, causing the product to precipitate. The resulting solid is then washed and recrystallized to give ethyl 2-amino-4-methylthiazole-5-carboxylate in yields as high as 72% tandfonline.com. Another patented "one-pot cooking" method utilizes a solvent system of water and tetrahydrofuran (B95107) for the bromination and cyclization steps, again simplifying the process and improving yields google.com.

An alternative strategy employs ethyl 2-chloroacetoacetate as a starting material. In one patented method, thiourea and sodium carbonate are dissolved in an ethanol-based solution, heated to 40-55°C, and then ethyl 2-chloroacetoacetate is added dropwise. The mixture is heated further to 60-70°C for several hours. After distillation to remove some of the solvent, the product is isolated through filtration and pH adjustment, providing another viable route to this key intermediate google.com.

Table 2: Comparison of Synthetic Methods for Ethyl 2-amino-4-methylthiazole-5-carboxylate

| Method | Starting Materials | Key Steps | Reported Yield | Source |

|---|---|---|---|---|

| Traditional Two-Step | Ethyl acetoacetate, N-bromosuccinimide, Thiourea | 1. Synthesis of ethyl 2-bromo-3-oxobutanoate. 2. Reaction with thiourea. | ~11% | tandfonline.com |

| One-Pot Method 1 | Ethyl acetoacetate, N-bromosuccinimide, Thiourea | Sequential bromination and cyclization in one pot. | 72% | tandfonline.com |

| One-Pot Method 2 | Acetoacetate, N-bromosuccinimide, N-monosubstituted thiourea | "One-pot cooking" in water and tetrahydrofuran. | Good yield | google.com |

| Alternative Method | Ethyl 2-chloroacetoacetate, Thiourea, Sodium carbonate | Reaction in ethanol, followed by heating and work-up. | Not specified | google.com |

Chemical Reactivity and Derivatization Strategies of 2 Methylthiazole 5 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and thus a prime target for nucleophiles. masterorganicchemistry.com

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.com The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org The trigonal planar geometry of the aldehyde means the nucleophile can attack from either face, which can lead to a racemic mixture of enantiomers if a new chiral center is created. libretexts.org

This reaction is versatile, accommodating a wide range of nucleophiles. Strong, irreversible nucleophiles include organometallic reagents (Grignard, organolithium) and hydride reagents. Weaker, reversible nucleophiles include water, alcohols, and cyanide. masterorganicchemistry.com

| Nucleophile Example | Reagent | Product Class |

| Hydride Ion | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Alkyl Group | Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol |

| Cyanide Ion | Hydrogen cyanide (HCN) | Cyanohydrin |

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active hydrogen compound in the presence of a weak base catalyst. wikipedia.org This reaction involves a nucleophilic addition followed by a dehydration step, typically resulting in an α,β-unsaturated product. wikipedia.org The active hydrogen component usually has methylene (B1212753) or methyl groups flanked by strong electron-withdrawing groups (Z), such as Z−CH₂−Z (e.g., malonic acid, cyanoacetic acid). wikipedia.org

In the context of 2-Methylthiazole-5-carbaldehyde, the aldehyde group serves as the electrophile. This reaction has been successfully applied to thiazole (B1198619) aldehydes to generate new carbon-carbon bonds. researchgate.net For instance, a base-catalyzed condensation between an aldehyde and a compound with an active methyl group proceeds via deprotonation of the active methyl compound, followed by nucleophilic addition to the carbonyl and subsequent dehydration to yield the condensed product. diva-portal.org

| Active Methylene Compound | Base Catalyst (Example) | Product Type |

| Malononitrile | Piperidine | 2-((2-Methylthiazol-5-yl)methylene)malononitrile |

| Diethyl malonate | Pyridine | Diethyl 2-((2-Methylthiazol-5-yl)methylene)malonate |

| Cyanoacetic acid | Pyridine | (E)-2-Cyano-3-(2-methylthiazol-5-yl)acrylic acid |

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines (also known as Schiff bases). This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine.

Similarly, reaction with hydrazine (B178648) or its derivatives (e.g., substituted hydrazines) yields hydrazones. nih.gov These derivatives have been a subject of significant study, with many compounds exhibiting a wide range of biological activities. nih.gov The synthesis of Schiff bases from various aldehydes is a common strategy for creating new derivatives. nih.gov

| Reagent | Product Class |

| Aniline | N-((2-Methylthiazol-5-yl)methylene)aniline (Imine) |

| Hydrazine | This compound hydrazone (Hydrazone) |

| Isonicotinohydrazide | N'-((2-Methylthiazol-5-yl)methylene)isonicotinohydrazide (Hydrazone) |

Transformations Involving the Thiazole Ring System

The thiazole ring and its substituents also present opportunities for chemical modification, allowing for further diversification of the molecular structure.

The methyl group at the 2-position of the thiazole ring is a site for chemical transformation. Using a strong base, such as butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA), it is possible to deprotonate the methyl group. rsc.org This generates a nucleophilic carbanion that can react with a variety of electrophiles. This strategy provides a powerful method for elaborating the structure by forming a new carbon-carbon bond at the position adjacent to the thiazole ring. rsc.org Studies on related methyl-substituted thiazole carboxylic acids have shown that deprotonation occurs regiospecifically at the 2-methyl site, leading to high yields of homologated products upon reaction with electrophiles. rsc.org

| Base | Electrophile | Product Type |

| n-Butyllithium | Iodomethane | 2-Ethylthiazole-5-carbaldehyde |

| LDA | Benzaldehyde | 2-(2-Hydroxy-2-phenylethyl)thiazole-5-carbaldehyde |

| n-Butyllithium | Acetone | 2-(2-Hydroxypropan-2-yl)thiazole-5-carbaldehyde |

The functional groups attached to the thiazole ring can be interconverted through oxidation and reduction reactions. The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 2-methylthiazole-5-carboxylic acid, using common oxidizing agents. Conversely, the aldehyde can be reduced to a primary alcohol, (2-methylthiazol-5-yl)methanol, using standard reducing agents. These transformations are fundamental in organic synthesis, allowing the aldehyde to serve as a precursor to both acids and alcohols, which can then be used in further derivatization, such as ester or ether formation.

| Transformation | Reagent(s) | Product |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) or Chromium trioxide (CrO₃) | 2-Methylthiazole-5-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminium hydride (LiAlH₄) | (2-Methylthiazol-5-yl)methanol |

Design and Synthesis of Novel this compound Derivatives

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of a diverse array of novel derivatives. Its utility stems from the presence of a reactive aldehyde group attached to the C5 position of the 2-methylthiazole (B1294427) ring, which allows for a variety of chemical transformations. The design of new derivatives often focuses on introducing different pharmacophores and functional groups to explore and modulate potential biological activities. Key derivatization strategies primarily involve condensation reactions of the aldehyde moiety with various nucleophiles to form new carbon-nitrogen and carbon-carbon double bonds. These strategies lead to the creation of larger, more complex molecules such as thiosemicarbazones, hydrazones, and chalcones, each with unique structural and electronic properties.

Synthesis of Thiosemicarbazone Derivatives

A prominent strategy for derivatizing this compound is through the synthesis of thiosemicarbazones. This class of compounds is readily prepared via a condensation reaction between the aldehyde and a thiosemicarbazide (B42300) or its N-substituted analogues. Thiosemicarbazones are known for their significant chemical properties, largely attributed to the conjugated =N-NH-C=S tridentate donor system. nih.gov

The general synthesis involves refluxing equimolar amounts of this compound and the appropriate thiosemicarbazide in a suitable solvent, such as ethanol. The reaction is often catalyzed by a few drops of a concentrated acid, like sulfuric acid, to facilitate the dehydration process. nih.gov The resulting solid product can then be purified by recrystallization. This straightforward and efficient method allows for the generation of a library of derivatives by varying the substituents on the thiosemicarbazide starting material.

Table 1: Illustrative Synthesis of this compound Thiosemicarbazone Derivatives

| Starting Aldehyde | Reagent | Catalyst | Solvent | Reaction Condition | Product Class |

|---|---|---|---|---|---|

| This compound | Thiosemicarbazide | H₂SO₄ (catalytic) | Ethanol | Reflux, 12h | 2-((2-Methylthiazol-5-yl)methylene)hydrazine-1-carbothioamide |

| This compound | N4-Phenylthiosemicarbazide | H₂SO₄ (catalytic) | Ethanol | Reflux | (E)-N-Phenyl-2-((2-methylthiazol-5-yl)methylene)hydrazine-1-carbothioamide |

This table illustrates the general synthetic approach for thiosemicarbazone derivatives based on established condensation methodologies.

Synthesis of Hydrazone Derivatives

Another important class of derivatives accessible from this compound are hydrazones. Hydrazones are synthesized through the condensation of the aldehyde with various hydrazides or hydrazines. researchgate.netnih.gov These compounds are of significant interest due to the presence of the azomethine (–CH=N–) linkage. nih.gov

The synthesis is typically achieved by refluxing this compound with a selected hydrazide (e.g., isonicotinic hydrazide, benzoyl hydrazide) in a protic solvent like ethanol. researchgate.net A catalytic amount of acid, such as glacial acetic acid, is often added to promote the reaction. The versatility of this method allows for the introduction of a wide range of aryl and heteroaryl moieties, depending on the structure of the starting hydrazide. This enables fine-tuning of the physicochemical properties of the final compounds.

Table 2: Illustrative Synthesis of this compound Hydrazone Derivatives

| Starting Aldehyde | Reagent | Catalyst | Solvent | Reaction Condition | Product Class |

|---|---|---|---|---|---|

| This compound | Hydrazine Hydrate | Acetic Acid (catalytic) | Ethanol | Reflux | 2-Methyl-5-(hydrazinylidenemethyl)thiazole |

| This compound | Isonicotinic Hydrazide | Acetic Acid (catalytic) | Ethanol | Reflux | (E)-N'-((2-Methylthiazol-5-yl)methylene)isonicotinohydrazide |

This table illustrates the general synthetic approach for hydrazone derivatives based on established condensation methodologies.

Synthesis of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, represent another key group of derivatives that can be synthesized from this compound. scienceopen.com These compounds contain a characteristic α,β-unsaturated carbonyl system. The most common method for their synthesis is the Claisen-Schmidt condensation, which involves an aldol condensation between an aldehyde and a ketone followed by dehydration. nih.gov

In this context, this compound is reacted with a substituted acetophenone (B1666503) in an alcoholic solution, typically in the presence of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to catalyze the reaction. nih.gov The reaction is usually stirred at room temperature until a precipitate forms. This method allows for the synthesis of a wide variety of chalcones by altering the substituents on the acetophenone ring, thereby creating derivatives with diverse electronic and steric properties.

Table 3: Illustrative Synthesis of this compound Chalcone Derivatives

| Starting Aldehyde | Reagent | Catalyst | Solvent | Reaction Condition | Product Class |

|---|---|---|---|---|---|

| This compound | Acetophenone | NaOH | Ethanol/Water | Stirring, RT | (E)-1-Phenyl-3-(2-methylthiazol-5-yl)prop-2-en-1-one |

| This compound | 4-Methylacetophenone | NaOH | Ethanol/Water | Stirring, RT | (E)-1-(p-Tolyl)-3-(2-methylthiazol-5-yl)prop-2-en-1-one |

This table illustrates the general synthetic approach for chalcone derivatives based on the Claisen-Schmidt condensation.

Application As a Privileged Building Block in Advanced Organic and Medicinal Synthesis

Utility in the Construction of Complex Heterocyclic Systems

The reactivity of the aldehyde group, combined with the inherent properties of the thiazole (B1198619) ring, makes 2-methylthiazole-5-carbaldehyde a valuable synthon for constructing more elaborate heterocyclic frameworks. It readily participates in various organic reactions, including condensations, cycloadditions, and multicomponent reactions, to afford a diverse range of heterocyclic structures. ambeed.comorganic-chemistry.org

Access to Fused and Polycyclic Thiazole-Containing Architectures

This compound is a key starting material for the synthesis of fused and polycyclic systems containing a thiazole ring. These complex structures are of significant interest in medicinal chemistry and materials science due to their unique biological activities and photophysical properties. For instance, it can be utilized in reactions to form thiazolotriazoles and other fused heterocyclic systems. rsc.orgnih.gov The aldehyde functionality allows for annulation reactions, where additional rings are built onto the thiazole core, leading to the formation of intricate molecular architectures. rsc.org

Key Intermediate in Pharmaceutical Development

The thiazole moiety is a recognized pharmacophore present in numerous clinically approved drugs and biologically active compounds. This compound, as a readily available and reactive thiazole derivative, plays a pivotal role as a key intermediate in the synthesis of various pharmaceutical agents. a2bchem.comchemimpex.com

Synthesis of Cephalosporin (B10832234) Antibiotics (e.g., Ceftitoren Pivoxil)

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Ceftitoren Pivoxil. psu.edunih.gov This antibiotic exhibits broad-spectrum activity against various bacteria. psu.edunih.gov The synthesis of Ceftitoren involves the incorporation of the 2-methylthiazole (B1294427) moiety, which is derived from this compound or its close derivatives like 4-methylthiazole-5-methanol. psu.edunih.govgoogle.com

Precursor for Anti-infective Agents (Antibacterial, Antifungal, Antiviral)

The thiazole nucleus is a common feature in a wide range of anti-infective agents. This compound serves as a precursor for the synthesis of novel compounds with potential antibacterial, antifungal, and antiviral activities. chemimpex.comnih.gov For example, it can be used to synthesize thiazole derivatives that exhibit inhibitory activity against various microbial strains. mdpi.comnih.gov The aldehyde group can be readily converted into other functional groups, such as imines (Schiff bases) and hydrazones, which are known to be important for antimicrobial activity. grafiati.com Research has shown that thiazole derivatives can be effective against multidrug-resistant pathogens. nih.gov

Contribution to Anticancer Drug Design

Thiazole-containing compounds have emerged as a promising class of anticancer agents. researchgate.netnih.gov this compound and its derivatives are utilized in the design and synthesis of novel molecules with potential antiproliferative activity. researchgate.netacs.org These compounds can be modified to interact with various biological targets involved in cancer progression. For instance, thiazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and as agents that show cytotoxicity against various cancer cell lines. acs.orgbohrium.com The structural versatility of the thiazole ring allows for the development of selective and potent anticancer drug candidates. nih.gov

Application in Agrochemicals Synthesis

Beyond pharmaceuticals, this compound is also a valuable intermediate in the synthesis of agrochemicals. a2bchem.comchemimpex.com The thiazole ring is present in various pesticides and herbicides. The reactivity of the aldehyde group allows for the introduction of diverse substituents, enabling the fine-tuning of the biological activity and spectrum of these agrochemicals. chemimpex.comchemimpex.com This leads to the development of more effective and selective crop protection agents. a2bchem.com

Development of Fungicidal and Insecticidal Compounds

The thiazole ring is a crucial structural motif in a variety of agrochemicals, and this compound serves as a key starting material for the synthesis of potent fungicidal and insecticidal agents. chemimpex.com Its utility lies in its function as a versatile scaffold, allowing for the introduction of diverse functional groups to modulate biological activity, selectivity, and physicochemical properties. The aldehyde group at the 5-position is particularly reactive, enabling a wide range of chemical transformations to build more complex molecules.

Research has focused on the synthesis of thiazole-5-carboxamides, which have demonstrated significant fungicidal properties. researchgate.net For instance, derivatives such as N-(4'-bromobiphenyl-2-yl)-4-difluoromethyl-2-methylthiazole-5-carboxamide have been identified as effective carboxamide fungicides. google.com In these structures, the 2-methylthiazole core is fundamental to the molecule's ability to interact with biological targets in fungal pathogens.

Scientists have systematically designed and synthesized series of 2-sulfur-substituted thiazole carboxanilides to explore their fungicidal potential. researchgate.net One particularly potent compound identified through these efforts was N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-methylthio-4-(trifluoromethyl)thiazole-5-carboxamide, which showed remarkable activity against the plant pathogen Rhizoctonia solani. researchgate.net Its efficacy, with an EC50 value of 1.28 mg/L, was found to be comparable to the commercial fungicide Thifluzamide, marking it as a significant lead compound for the development of new agricultural fungicides. researchgate.net

The development of these agrochemicals often involves creating derivatives that can disrupt essential biological processes in pests and fungi, such as mitochondrial electron transport or succinate (B1194679) dehydrogenase (SDH) inhibition. researchgate.netgoogle.com The structural diversity achievable from the this compound building block is critical for discovering molecules with optimal potency and desired crop protection characteristics. chemimpex.com

Table 1: Fungicidal Thiazole Derivatives

| Compound Name | Target Pathogen | Reported Efficacy (EC50) | Reference |

|---|---|---|---|

| N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-methylthio-4-(trifluoromethyl)thiazole-5-carboxamide | Rhizoctonia solani | 1.28 mg/L | researchgate.net |

Role in Combinatorial Chemistry and High-Throughput Screening Libraries

In the quest for novel bioactive compounds, combinatorial chemistry coupled with high-throughput screening (HTS) has become an indispensable strategy. rroij.com this compound is a valuable building block in this context, enabling the rapid generation of large and structurally diverse chemical libraries. amazonaws.com The goal of combinatorial chemistry is to synthesize a vast number of different but structurally related molecules, which can then be rapidly assessed for biological activity through HTS. rroij.com

The utility of this compound in this field stems from the reactivity of its aldehyde functional group. This group can readily participate in a multitude of one-pot multicomponent reactions (MCRs), which are highly efficient for building molecular complexity in a single step. rroij.com For example, the thiazole aldehyde can react with amines, isocyanides, and other reagents to quickly assemble libraries of thiazole-containing compounds. rroij.com This approach allows chemists to systematically explore the chemical space around the thiazole scaffold to identify "hit" compounds with desired biological profiles. rroij.com

These chemical libraries, often containing thousands to hundreds of thousands of distinct compounds, are then screened against various biological targets, such as enzymes or cellular receptors, to identify molecules that modulate their function. rroij.comamazonaws.com The thiazole motif is of particular interest due to its prevalence in biologically active molecules. By incorporating this compound into these libraries, researchers increase the probability of discovering new leads for drug development or other applications. nih.gov The process accelerates the discovery phase by automating the testing of vast numbers of compounds against specific targets. rroij.comcijournal.ru

Emerging Applications in Polymer Chemistry and Material Science

The unique electronic and structural properties of the thiazole ring have led to emerging applications for this compound in the fields of polymer chemistry and material science. chemimpex.comchemimpex.com The compound serves as a valuable monomer or intermediate for the synthesis of specialty polymers and functional materials with tailored properties. chemimpex.comchemshuttle.com

In polymer chemistry, this compound can be used to create functional polymers where the thiazole unit is incorporated into the polymer backbone or as a pendant group. chemimpex.comchemshuttle.com The presence of the thiazole ring can impart specific characteristics to the resulting material, such as enhanced thermal stability, durability, and unique electrical properties. chemimpex.comchemshuttle.com For instance, thiazole-containing polymers are being investigated for their potential use in creating materials with tailored electronic functionalities. chemshuttle.com

Furthermore, derivatives of this compound are utilized in the development of advanced coatings and corrosion inhibitors. chemimpex.com The sulfur and nitrogen atoms in the thiazole ring can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. This makes thiazole-based compounds effective additives for protecting metals like copper and brass.

The versatility of the aldehyde group allows for its chemical modification to facilitate polymerization or cross-linking reactions, which are essential for creating robust polymer networks. chemshuttle.com These applications highlight the growing importance of this compound beyond its traditional roles, extending its utility into the design of next-generation materials with enhanced performance characteristics. chemimpex.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-(4'-bromobiphenyl-2-yl)-4-difluoromethyl-2-methylthiazole-5-carboxamide |

| N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-methylthio-4-(trifluoromethyl)thiazole-5-carboxamide |

| Thifluzamide |

Biological and Pharmacological Activities of 2 Methylthiazole 5 Carbaldehyde Derivatives

Spectrum of Antimicrobial Properties

Thiazole (B1198619) derivatives are recognized for their broad-spectrum antimicrobial activities, a characteristic attributed to the toxophoric (S-C=N) unit within their structure. sapub.org Research has consistently demonstrated the potential of these compounds to combat various microbial pathogens, including bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Numerous studies have highlighted the antibacterial potential of 2-Methylthiazole-5-carbaldehyde derivatives. For instance, a series of 2,4,5-trisubstituted thiazole derivatives were synthesized and evaluated for their in-vitro antibacterial activity. kau.edu.sa Thirteen of these derivatives showed inhibitory effects against three Gram-positive strains, although they were inactive against Gram-negative bacteria. kau.edu.sa Notably, compounds 6f and 12f, which contain a 4-F-C6H4 substituent, demonstrated a broad spectrum of antibacterial activity against three types of Gram-positive bacteria. kau.edu.sascispace.com Specifically, compounds 6d and 6f were as potent as ampicillin (B1664943) against Staphylococcus aureus, and compounds 6d, 6f, and 12f were twice as active as ampicillin against Bacillus subtilis. kau.edu.sa

In another study, newly synthesized N-(2-(2-(4-phenyl substituted)-4-methylthiazol-5-yl)-4-oxothiazolidin-3-yl)-2-(4-phenyl substituted)-4-methylthiazole-5-carboxamide derivatives (6a-h) were screened for their antibacterial activity against both Gram-negative (E. coli and P. aeruginosa) and Gram-positive (S. aureus and B. subtilis) bacteria, with some compounds showing promising results. journalofchemistry.org Furthermore, novel thiazole derivatives exhibited structure-dependent antibacterial activity, primarily against Gram-positive bacteria such as S. aureus and E. faecium, suggesting specific targets within these bacterial types. nih.gov The development of new 4-methylthiazole-(benz)azole derivatives has also yielded compounds with modest to good antibacterial activity, with some showing equal potency against both Gram-positive and Gram-negative bacteria. bohrium.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Test Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 6d | S. aureus | 6.25 | kau.edu.sa |

| 6f | S. aureus | 6.25 | kau.edu.sa |

| 11a | S. aureus | 12.5 | kau.edu.sa |

| 12a | S. aureus | 12.5 | kau.edu.sa |

| 12d | S. aureus | 12.5 | kau.edu.sa |

| 12e | S. aureus | 12.5 | kau.edu.sa |

| 6d | B. subtilis | - | kau.edu.sa |

| 6f | B. subtilis | - | kau.edu.sa |

| 12f | B. subtilis | 6.25 | scispace.com |

| 12f | B. cereus | 50 | scispace.com |

Antifungal Activities

The antifungal properties of this compound derivatives have also been a significant area of investigation. In one study, four out of a series of newly synthesized 2,4,5-trisubstituted thiazoles exerted antifungal activity against Candida albicans. kau.edu.sa The most potent antifungal activity was observed in compound 6d, which was half as active as the standard drug clotrimazole. kau.edu.sa All tested compounds, however, were inactive against Aspergillus niger. kau.edu.sa

Another research effort focused on a new series of 2-(2-aryl-4-methyl-thiazol-5-yl)-5-((2-aryl/benzylthiazol-4-yl)methyl)-1,3,4-oxadiazole derivatives, which were screened for their in vitro antifungal activity against Candida albicans, Candida tropicalis, Aspergillus niger, and Aspergillus flavus. researchgate.net Many of these compounds demonstrated moderate to good antifungal activity. researchgate.net Similarly, novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives have shown fungicidal activities. nih.gov The synthesis of N-(2-(2-(4-phenyl substituted)-4-methylthiazol-5-yl)-4-oxothiazolidin-3-yl)-2-(4-phenyl substituted)-4-methylthiazole-5-carboxamide derivatives also yielded compounds with promising antifungal properties against pathogenic fungal strains. journalofchemistry.org

Antiviral Research

The exploration of this compound derivatives has extended to their potential as antiviral agents. Research has shown that a core structure comprising a thiazole ring linked to an aromatic ring by a urea (B33335) moiety could be a promising template for developing antiviral agents. nih.gov For instance, compounds 2, 3, and 8, derived from this scaffold, exhibited better antiviral activity against the yellow fever virus than their parent compounds. nih.gov The most active compound in one study, compound 36, demonstrated 99% inhibition of both yellow fever virus and dengue virus replication at a 50 µM concentration. nih.gov The synthesis of N,N-(3,4-Dichlorobenzyl)-2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxamide has also been reported to yield a compound with antiviral activity against a flavivirus strain. biointerfaceresearch.com

Anti-inflammatory and Immunomodulatory Effects

Thiazole derivatives have been investigated for their anti-inflammatory and immunomodulatory properties. researchgate.net A study on 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid (NDTD) demonstrated its ability to ameliorate hyperglycemia, glucose intolerance, and insulin (B600854) resistance through its anti-oxidant and anti-inflammatory effects in diabetic rats. nih.gov Histopathological examination of the liver in these rats showed a significant reduction in inflammation and lesions after treatment with NDTD. nih.gov

Another study evaluated a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones for their anti-inflammatory activity. mdpi.com These compounds demonstrated moderate to good anti-inflammatory activity, with some showing better activity than the reference drug indomethacin. mdpi.com Further investigation revealed that these compounds act as selective COX-1 inhibitors. mdpi.com Additionally, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and found to effectively inhibit the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in RAW264.7 cells, with compound 13b showing the most potent activity. rsc.orgsemanticscholar.org

Antitumor and Cytotoxic Investigations

The antitumor and cytotoxic potential of this compound derivatives is a burgeoning area of research. researchgate.net In one study, seventeen 2,4,5-trisubstituted thiazole derivatives were tested for their in-vitro anticancer activity. kau.edu.sa Several of these compounds showed sensitivity against non-small cell lung cancer (Hop-92), ovarian cancer (IGROV1), and melanoma (SK-MEL-2) cell lines. kau.edu.sascispace.com Compound 12f, in particular, proved to be the most active anticancer agent with a broad spectrum of activity. kau.edu.sa

Furthermore, a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of dasatinib, exhibited potent and selective antiproliferative activity against human K563 leukemia cells. nih.govresearchgate.net Research has also shown that some 2-aminothiazole (B372263) derivatives possess potent and selective inhibitory effects against a wide range of human cancer cell lines, including those of the breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate. researchgate.net

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| 3 | Hop-92 (Non-small cell lung cancer) | 96.2% growth inhibition | kau.edu.sa |

| 12f | Hop-92 (Non-small cell lung cancer) | 80.2% growth inhibition | kau.edu.sa |

| 12f | Multiple subpanel tumor cell lines | Broad spectrum activity | kau.edu.sa |

| 21 | K563 (Leukemia) | IC50 = 16.3 µM | nih.gov |

Metabolic and Enzyme Modulation Studies

Derivatives of this compound have been studied for their ability to modulate metabolic pathways and enzyme activity. For instance, the anti-inflammatory effects of some thiazole derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes. mdpi.com A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were identified as selective COX-1 inhibitors. mdpi.com In another study, a series of thiazole carboxamide derivatives were evaluated for their ability to inhibit COX-1 and COX-2 isozymes, with some compounds showing potent inhibitory activity and selectivity. acs.org The anti-diabetic effects of 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid (NDTD) are linked to its ability to improve insulin sensitivity and reduce hyperlipidemia, suggesting a role in metabolic regulation. nih.gov Research has also indicated that some 2-aminothiazole derivatives can act as enzyme inhibitors, such as for kynurenine-3-hydroxylase or cyclin-dependent kinases. researchgate.net

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia, a precursor to gout. nih.gov Consequently, the inhibition of XO is a key therapeutic strategy for managing this condition. nih.govnewdrugapprovals.org Several derivatives of 2-methylthiazole-5-carboxylic acid, which can be derived from this compound, have been identified as potent XO inhibitors.

Febuxostat, a well-known XO inhibitor used for treating hyperuricemia and gout, features a 2-phenyl-4-methylthiazole-5-carboxylic acid core structure. newdrugapprovals.org Inspired by this, researchers have synthesized and evaluated numerous analogues. For instance, a series of 2-(indol-5-yl)thiazole derivatives were developed and tested for their XO inhibitory activity. cornell.edu Among these, 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid was found to be a highly potent inhibitor with an IC50 value of 3.5 nM, demonstrating excellent potential for lowering plasma uric acid levels. nih.govcornell.edu

Structure-activity relationship studies on these indole (B1671886) derivatives indicated that a hydrophobic group at the 1-position and an electron-withdrawing group at the 3-position of the indole ring, combined with a small hydrophobic group like a methyl group at the 4-position of the thiazole ring, enhanced XO inhibitory activity. cornell.edu In another study, a series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acids were designed as structural analogues of febuxostat. nih.gov The inclusion of a methylene (B1212753) amine spacer was intended to facilitate hydrogen bonding within the enzyme's active site. nih.gov Several compounds in this series showed potent XO inhibitory activity. nih.gov

| Compound/Derivative Class | IC50 Value | Key Structural Features | Reference |

| 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid | 3.5 nM | Indole ring with cyano and isopropyl groups. | nih.govcornell.edu |

| 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid (Compound 5j) | 3.6 µM | Methylene amine spacer between phenyl and thiazole rings. | nih.gov |

| 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid (Compound 5k) | 8.1 µM | Methylene amine spacer between phenyl and thiazole rings. | nih.gov |

| 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid (Compound 5l) | 9.9 µM | Methylene amine spacer between phenyl and thiazole rings. | nih.gov |

Impact on Insulin Sensitivity and Lipid Metabolism

Thiazole derivatives have emerged as promising agents for addressing metabolic disorders such as type 2 diabetes, which is often characterized by insulin resistance and dyslipidemia. nih.govresearchgate.net Studies on novel thiazole compounds derived from the 4-methylthiazole-5-carboxylic acid scaffold have shown their potential to ameliorate these conditions.

One such compound, "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid," was investigated for its effects in a streptozotocin (B1681764) (STZ)-induced diabetic rat model. nih.gov Administration of this derivative for four weeks led to a significant reversal of elevated serum glucose and insulin levels. nih.gov It also improved markers of insulin resistance and lowered high levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). nih.gov

Similarly, another derivative, "2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid" (BAC), was tested in a neonatal non-insulin-dependent diabetes mellitus (NIDDM) rat model. nih.gov Three weeks of administration significantly decreased blood glucose, increased insulin levels, and improved insulin sensitivity. nih.gov The compound also demonstrated protective effects against hyperlipidemia and suppressed inflammatory cytokines, which are often implicated in insulin resistance. researchgate.netnih.gov These findings suggest that thiazole derivatives can positively influence glucose and lipid metabolism, potentially through anti-inflammatory and antioxidant mechanisms. nih.govnih.gov

| Compound | Model | Key Findings | Reference |

| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | STZ-induced diabetic rats | Decreased serum glucose, insulin, TC, TG, LDL-C; Increased HDL-C. | nih.gov |

| 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid | STZ-induced NIDDM rats | Decreased blood glucose; Increased insulin levels and sensitivity; Suppressed inflammatory cytokines. | nih.gov |

Exploration in Protein Stabilization and Fluorescent Probe Development

The versatile structure of the thiazole nucleus has also been leveraged in the field of biotechnology for applications beyond direct pharmacological intervention. Derivatives have been investigated for their utility as protein-stabilizing agents and as core components in the development of fluorescent probes for biological imaging. smolecule.com

Methyl 2-methylthiazole-5-carboxylate, a direct derivative of the parent aldehyde, has been studied for its potential as a protein-stabilizing agent. smolecule.com Furthermore, the thiazole scaffold is integral to the creation of fluorescent probes used for cellular imaging and tracking dynamic biological processes. smolecule.com For example, a thiazole-formulated azomethine compound, synthesized via the condensation of 4-methylthiazole-5-carbaldehyde and 3,5-dimethyl aniline, was developed as a fluorescent sensor for detecting mercury ions in aqueous solutions and within living cells. acs.org

In another application, researchers developed inhibitors of the kinesin HSET, a protein involved in cell division, based on a 2-(3-benzamidopropanamido)thiazole-5-carboxylate scaffold. nih.govacs.org By identifying a suitable position on the molecule for a linker, they successfully synthesized fluorescently-tagged probes. nih.gov These probes allowed for the direct visualization of the compound binding to the HSET protein, confirming target engagement within cells and aiding in the understanding of the inhibitor's mechanism of action. nih.govacs.org

Comprehensive Structure-Activity Relationship (SAR) Studies of Biologically Active Derivatives

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to drug discovery and optimization. For derivatives of this compound, several SAR studies have provided insights into the features that govern their efficacy.

In the context of xanthine oxidase inhibition , SAR studies of 2-(indol-5-yl)thiazole derivatives revealed specific requirements for high potency. Key findings include:

Hydrophobicity: A hydrophobic moiety, such as an isopropyl group, at the 1-position of the indole ring is crucial for enhancing bioavailability and in vivo efficacy. cornell.edu

Electronic Effects: An electron-withdrawing group, like a cyano (CN) group, at the 3-position of the indole ring enhances inhibitory activity. cornell.edu

Thiazole Substitution: A small hydrophobic group, such as a methyl group (CH3), at the 4-position of the thiazole ring contributes positively to activity. cornell.edu

For antimicrobial and anti-inflammatory activities , SAR studies were conducted on a series of 2-(4-methyl-2-phenylthiazol-5-yl)-3-phenylthiazolidin-4-ones, which are synthesized from 2-phenyl-4-methylthiazole-5-carbaldehyde. asianpubs.org These studies showed that:

Antibacterial Activity: A 4-chlorophenyl group at the 2-position of the thiazole ring resulted in enhanced antibacterial activity compared to an unsubstituted phenyl group. asianpubs.org

Antifungal Activity: The presence of 4-fluoro or 4-methyl substituents on the phenyl ring of the thiazolidinone group led to enhanced antifungal activity. asianpubs.org

Anti-inflammatory Activity: Compounds with an unsubstituted phenyl group at the 2-position of the thiazole nucleus, combined with 4-methyl or 4-fluoro substituents on the thiazolidinone's phenyl ring, showed enhanced anti-inflammatory effects. asianpubs.org

These SAR studies provide a rational basis for the design of new, more potent, and selective agents based on the this compound scaffold for various therapeutic and biotechnological applications.

Analytical and Characterization Methodologies in 2 Methylthiazole 5 Carbaldehyde Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise arrangement of atoms within the 2-Methylthiazole-5-carbaldehyde molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum provides distinct signals corresponding to the different protons present.

A typical ¹H NMR spectrum of this compound recorded in a solvent like DMSO-d₆ reveals specific chemical shifts (δ) that are indicative of the electronic environment of the protons. researchgate.net The peak for the aldehydic proton is characteristically found at a high chemical shift, around δ 9.98 ppm. researchgate.net The protons on the thiazole (B1198619) ring and the methyl group also exhibit unique signals that aid in confirming the compound's structure.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | ~9.98 | Singlet |

| Thiazole Ring Proton | Varies | Singlet |

| Methyl (-CH₃) | Varies | Singlet |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific bonds.

Key vibrational frequencies observed in the IR spectrum confirm the presence of the aldehyde and the thiazole ring. A strong absorption band is typically observed for the carbonyl (C=O) stretching of the aldehyde group. Additionally, bands corresponding to C-H, C=N, and C-S stretching and bending vibrations of the thiazole ring are present, providing a molecular fingerprint of the compound.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretching | ~1680 - 1700 |

| Thiazole Ring (C=N) | Stretching | Varies |

| Thiazole Ring (C-S) | Stretching | Varies |

| Methyl (C-H) | Stretching/Bending | Varies |

Mass Spectrometry (MS, GC-MS)

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of individual components in a mixture.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight of 127.17 g/mol . chemimpex.comsigmaaldrich.com The fragmentation pattern observed in the mass spectrum provides further structural information, as the molecule breaks apart in a predictable manner. This data is invaluable for confirming the identity of the synthesized compound.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC) is a widely used method to determine the purity of this compound. chemimpex.comusbio.net By passing the sample through a column packed with a stationary phase, components are separated based on their affinity for the stationary and mobile phases. The purity is often reported as a percentage, with values of ≥95% to ≥99% being common for commercial grades. chemimpex.comusbio.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govjst.go.jp This technique is particularly useful for identifying and quantifying impurities, even at very low levels. The LC separates the components of a sample, and the MS provides mass information for each separated peak, allowing for their definitive identification. This method is crucial in synthetic chemistry to monitor the progress of reactions and to ensure the final product meets the required purity standards. google.com

Future Perspectives and Advanced Research Directions

Development of Novel and Green Synthetic Approaches for 2-Methylthiazole-5-carbaldehyde

The development of environmentally benign and efficient synthetic methods for thiazole (B1198619) derivatives is a key area of contemporary research. Traditional syntheses often involve harsh reaction conditions, hazardous solvents, and transition-metal catalysts. Future approaches are geared towards overcoming these limitations by adopting green chemistry principles.

Recent progress in the synthesis of the broader thiazole class has highlighted several promising green strategies that could be adapted for this compound and its precursors. These methods focus on minimizing waste, reducing energy consumption, and using less toxic reagents.

Key Green Synthetic Strategies for Thiazole Derivatives:

| Strategy | Description | Advantages | Reference |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times. A method for synthesizing 2-aminothiazoles from propargylamines and isothiocyanates uses microwave heating for just 10 minutes. | Rapid, efficient, improved yields. | bepls.com |

| Catalyst-Free Synthesis in Green Solvents | Reactions are conducted without a catalyst in environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG). For instance, 2-aminothiazoles have been synthesized from α-diazoketones and thiourea (B124793) in PEG-400 at 100°C. | Avoids toxic catalysts, uses benign solvents, simple procedure. | bepls.com |

| Solvent-Free Synthesis | Reactions are performed without a solvent, often using solid supports like silica (B1680970) gel. NaHSO₄-SiO₂ has been used to promote the solvent-free synthesis of various benzothiazole (B30560) derivatives. | Reduces solvent waste, simplified workup, cost-effective. | mdpi.com |

While many of these methods have been developed for the broader class of thiazoles, their application to the specific synthesis of this compound is a primary objective for future research. The challenge lies in adapting these protocols to accommodate the specific reactivity of the starting materials required for this particular aldehyde. For example, modifying the well-established Hantzsch thiazole synthesis to proceed under greener conditions is a significant goal.

Identification of Undiscovered Biological Targets and Therapeutic Applications

The thiazole ring is a prominent feature in numerous FDA-approved drugs, highlighting its importance as a pharmacophore. mdpi.com Derivatives of this compound are being explored for a wide range of therapeutic applications, moving beyond their established roles. Current research aims to identify novel biological targets and expand their use into new disease areas.

Thiazole-containing compounds have demonstrated a remarkable diversity of biological activities, including:

Antimicrobial and Antifungal Activity : The thiazole scaffold is a key intermediate in the development of new antibacterial and antifungal agents. chemimpex.comchemimpex.com

Anticancer Activity : Certain thiazole derivatives have shown promising cytotoxic activity against various cancer cell lines, such as Hepatocellular carcinoma (HepG-2). mdpi.com For example, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives showed high antiproliferative potency on human K563 leukemia cells. nih.gov

Anti-diabetic Potential : Novel hydrazinylthiazole-5-carbaldehydes have been synthesized and shown to have excellent α-amylase inhibitory and anti-glycation potential, making them candidates for anti-diabetic agents. nih.gov Furthermore, a derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, has been shown to improve insulin (B600854) sensitivity and reduce hyperlipidemia in diabetic rat models. nih.gov

Future research will focus on screening libraries of this compound derivatives against a wider array of biological targets. High-throughput screening and computational modeling will be instrumental in identifying lead compounds for diseases such as neurodegenerative disorders, viral infections, and inflammatory conditions, where thiazole-based compounds have yet to be fully explored.

Rational Design of Highly Selective and Potent Derivatives based on SAR

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. By systematically modifying the structure of this compound derivatives and evaluating their biological activity, researchers can identify the key molecular features responsible for their efficacy and selectivity.

Several SAR studies on thiazole derivatives have provided valuable insights for rational drug design:

Anti-diabetic Agents : In a study of hydrazinylthiazole-5-carbaldehydes, it was found that ortho-substituted analogues with strong electron-donating groups on the aryl ring exhibited excellent α-amylase inhibition. nih.gov This suggests that modifying the electronic properties of substituents is a key strategy for enhancing potency.

Anticancer Agents : For certain thiazole derivatives with anticancer properties, the presence of both the thiazole ring and a 1,3,4-thiadiazole (B1197879) ring was deemed essential for cytotoxic activity against HepG-2 cell lines. mdpi.com

Adenosine (B11128) Receptor Antagonists : SAR analysis of thiazole derivatives targeting adenosine receptors indicated that a 4-pyridyl substitute was an essential requirement for high affinity. mdpi.com

These findings guide the rational design of new derivatives. Future research will leverage computational tools like molecular docking to predict the binding of novel this compound derivatives to specific protein targets. This in-silico approach, combined with empirical SAR data, will accelerate the development of highly potent and selective therapeutic agents with minimized off-target effects.

Summary of SAR Findings for Thiazole Derivatives:

| Derivative Class | Therapeutic Target | Key SAR Finding | Reference |

| Hydrazinylthiazole-5-carbaldehydes | α-Amylase (Anti-diabetic) | Strong electron-donating groups at the ortho position of an aryl ring enhance inhibitory potential. | nih.gov |

| Thiazole-Thiadiazole Hybrids | Anticancer (HepG-2 cells) | The presence of both the thiazole and 1,3,4-thiadiazole rings is crucial for cytotoxic activity. | mdpi.com |

| Thiazole Benzamides | Adenosine A₂A Receptor | Fluorine substituents at both the 3 and 5 positions of a phenyl ring appeared to encourage activity. | mdpi.com |

Integration of this compound into Advanced Chemical Technologies

Beyond pharmaceuticals, the unique properties of this compound and its derivatives make them suitable for integration into advanced materials and chemical technologies. chemimpex.com

Flavor and Fragrance Industry : The compound itself is used as a flavoring agent, contributing specific sensory profiles to food products and perfumes. chemimpex.comchemimpex.com

Agrochemicals : The thiazole moiety is utilized in formulating pesticides and herbicides, contributing to crop protection. chemimpex.comchemimpex.com

Polymer and Materials Science : Derivatives are used in the production of specialty polymers and coatings, where the thiazole ring can enhance material properties like durability and thermal stability. chemimpex.comchemimpex.com

Photonics and Optoelectronics : Thiazolo[5,4-d]thiazole (TTz), a related heterocyclic structure, exhibits strong fluorescence, high stability, and facile synthesis, making its derivatives ideal candidates for solid-state lighting and optical devices. nih.govrsc.org Research has shown that modifying the crystal packing of TTz derivatives through different alkyl chains can tune the photophysical properties, allowing for fluorescence spanning the entire visible spectrum from blue to orange-red. nih.govrsc.org This principle of structural modulation to control optical properties is a promising avenue for derivatives of this compound in developing new fluorescent dyes and sensors.

Future work will focus on creating novel functional materials by incorporating the this compound core into larger conjugated systems, polymers, and metal-organic frameworks. The goal is to develop materials with tailored electronic, optical, and sensory properties for applications in organic light-emitting diodes (OLEDs), chemical sensors, and smart coatings.

Q & A

Q. Key Considerations :

- Solvent polarity (e.g., acetic acid vs. DMF) impacts reaction rates and byproduct formation.

- Temperature control (reflux vs. room temperature) influences yield and purity .

How is the structure of this compound characterized, and what analytical techniques are most reliable?

Q. Basic

- X-ray Crystallography : SHELX software is widely used for refining crystal structures, particularly for resolving thiazole ring conformation and aldehyde positioning .

- Spectroscopy :

- Mass Spectrometry : Molecular ion peaks at m/z ≈ 127 (M⁺) with fragmentation patterns confirming the thiazole backbone .

How can reaction conditions be optimized to improve the yield of this compound?

Q. Advanced

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) enhance formylation efficiency in heterocyclic systems .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while acetic acid minimizes side reactions in condensation steps .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) reduces decomposition of thermally sensitive intermediates .

Q. Advanced

- DFT Calculations : Used to map electron density distributions, revealing nucleophilic sites at the aldehyde oxygen and electrophilic regions on the thiazole ring .

- Molecular Docking : Predicts binding affinity to biological targets (e.g., enzymes), guiding SAR studies for antimicrobial or anticancer applications .

Q. Key Insight :

- HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity, favoring nucleophilic additions at the aldehyde group .

How should researchers address discrepancies in spectroscopic data during structural validation?

Q. Advanced

- Cross-Validation : Compare experimental NMR/IR data with NIST Chemistry WebBook entries to identify anomalies (e.g., solvent shifts or impurity peaks) .

- Crystallographic Refinement : Use SHELXL to resolve ambiguities in bond lengths or angles caused by disorder or twinning .

- Multi-Technique Approach : Pair MS/MS fragmentation with 2D NMR (COSY, HSQC) to confirm connectivity .

What strategies are employed to evaluate the biological activity of this compound derivatives?

Q. Advanced

- SAR Studies : Systematic substitution at the thiazole 2- or 5-positions (e.g., aryl, halogen, or methoxy groups) to assess antimicrobial or antitumor potency .

- In Vitro Assays :

- Mechanistic Probes : Fluorescence quenching studies to evaluate interactions with DNA or proteins .

How do solvent and pH conditions affect the stability of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings